1,3-Dibromo-4,5-difluoro-2-iodobenzene
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Overview
Description
1,3-Dibromo-4,5-difluoro-2-iodobenzene is an organic compound with the molecular formula C6H2Br2F2I It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4,5-difluoro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. One common method involves the bromination and fluorination of 2-iodobenzene. The reaction conditions typically include the use of bromine and fluorine sources, such as bromine (Br2) and a fluorinating agent, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4,5-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) under inert atmosphere.
Major Products
Substitution Reactions: Products with substituted functional groups replacing the halogen atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
1,3-Dibromo-4,5-difluoro-2-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dibromo-4,5-difluoro-2-iodobenzene in chemical reactions involves the activation of the halogen atoms, which can undergo substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-difluoro-5-iodobenzene: Similar structure but with different halogen positions.
1,3-Dibromo-5-fluoro-2-iodobenzene: Contains bromine and iodine with a single fluorine atom.
1,4-Dibromo-2-fluorobenzene: Lacks the iodine atom and has a different substitution pattern.
Uniqueness
1,3-Dibromo-4,5-difluoro-2-iodobenzene is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
Properties
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAAPTWMPDZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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